5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Catalog No.
S8262111
CAS No.
M.F
C9H7BrClF2NO
M. Wt
298.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Product Name

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

IUPAC Name

5-bromo-2-chloro-N-(2,2-difluoroethyl)benzamide

Molecular Formula

C9H7BrClF2NO

Molecular Weight

298.51 g/mol

InChI

InChI=1S/C9H7BrClF2NO/c10-5-1-2-7(11)6(3-5)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)

InChI Key

SASOEQWGBMXBFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)NCC(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCC(F)F)Cl

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide is a synthetic organic compound characterized by the presence of bromine and chlorine substituents on a benzamide backbone, along with a difluoroethyl group. Its molecular formula is C10_{10}H9_{9}BrClF2_2N, and it has garnered interest due to its unique structural features that influence its chemical reactivity and potential biological activity. The difluoroethyl group enhances its lipophilicity and may affect its interaction with biological targets, making it a compound of interest in medicinal chemistry and agrochemical applications .

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation and Reduction: 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the synthesis of biaryl compounds.

The biological activity of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide is an area of active research. Its mechanism of action may involve interactions with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. The difluoroethyl group may enhance its binding affinity to biological targets, making it a candidate for further investigation in pharmacology.

The synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzoic acid and 2,2-difluoroethylamine.
  • Amidation Reaction: The 5-bromo-2-chlorobenzoic acid is reacted with 2,2-difluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond.
  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide has several potential applications:

  • Medicinal Chemistry: It can serve as a building block for synthesizing pharmaceutical compounds with targeted therapeutic effects.
  • Agrochemicals: Its unique properties may make it suitable for developing new pesticides or herbicides.
  • Material Science: The compound could be used in creating advanced materials with specific chemical properties due to its halogenated structure.

Research into the interaction studies of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide focuses on its binding affinity to various biological targets. Studies have shown that halogenated compounds often exhibit enhanced interactions with proteins and enzymes due to their ability to form stronger hydrogen bonds and participate in hydrophobic interactions. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound .

Several compounds share structural similarities with 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloro-N,N-dimethylbenzamideContains dimethyl groups instead of difluoroethylLess lipophilic than the difluoroethyl variant
5-Bromo-2-chlorobenzamideLacks the difluoroethyl groupSimpler structure; less versatile in reactions
5-Bromo-2-chlorobenzyl alcoholContains a hydroxyl group instead of an amideDifferent functional group impacts reactivity
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamideSimilar halogenation patternDifferent positioning of halogens affects properties

Uniqueness

The uniqueness of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide lies in its difluoroethyl group, which significantly influences its chemical properties and biological activity compared to similar compounds. This distinct feature enhances its reactivity and potential applications in various fields such as medicinal chemistry and material science.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.93676 g/mol

Monoisotopic Mass

296.93676 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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